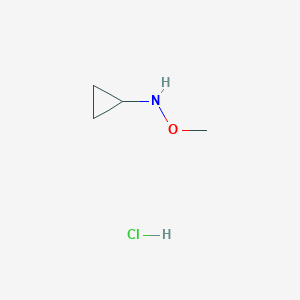

N-methoxycyclopropanamine hydrochloride

Description

Contextual Significance of Cyclopropylamine (B47189) Derivatives in Chemical Science

Cyclopropylamine derivatives are a class of organic compounds that incorporate the cyclopropyl (B3062369) moiety, a three-membered carbon ring, attached to an amino group. This structural feature imparts a unique combination of rigidity and reactivity, making these compounds valuable in several areas of chemical science. acs.org The high degree of s-character in the C-H bonds and the bent nature of the C-C bonds within the cyclopropane (B1198618) ring lead to distinct electronic and steric properties compared to their acyclic or larger-ring counterparts. longdom.org

In medicinal chemistry, the cyclopropylamine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. researchgate.net Its incorporation into a molecule can influence various pharmacological parameters, including metabolic stability, membrane permeability, and binding affinity to biological targets. The rigid nature of the cyclopropane ring can help in locking a molecule into a specific conformation, which can be advantageous for receptor binding. longdom.org

Beyond pharmaceuticals, cyclopropylamine derivatives are also utilized in the agrochemical industry as herbicides, fungicides, and insecticides. longdom.org Their chemical reactivity allows for the synthesis of stable and biologically active compounds for crop protection. longdom.org Furthermore, in material science, these compounds serve as building blocks for specialty polymers and advanced materials due to the unique mechanical and thermal properties conferred by the strained ring system. longdom.org

Research Trajectories in N-Substituted Cycloalkanamines

The substitution on the nitrogen atom of cycloalkanamines, including cyclopropylamines, opens up a vast chemical space for exploration. Research in N-substituted cycloalkanamines is a dynamic field, with ongoing efforts to develop novel synthetic methodologies and explore their applications in various scientific disciplines. scirp.org

Synthetic strategies for N-substituted cycloalkanamines are diverse and continually evolving. Traditional methods often involve the alkylation or acylation of the parent cycloalkanamine. More recent advancements include the development of catalytic methods for the direct C-H functionalization of cycloalkanes followed by amination, as well as novel cyclopropanation reactions of substituted alkenes. acs.org The choice of the N-substituent is crucial as it can significantly modulate the physicochemical properties of the resulting molecule, such as its basicity, lipophilicity, and hydrogen bonding capacity. scirp.org

In drug discovery, N-substituted cycloalkanamines are explored for a wide range of therapeutic targets. The substituent on the nitrogen can be designed to interact with specific pockets in a protein's active site, thereby enhancing potency and selectivity. nih.gov For instance, the introduction of different N-substituents can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties.

Overview of Academic Research Areas for N-Methoxycyclopropanamine Hydrochloride

While specific academic research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical structure suggests its utility in several research areas as a specialized building block. The presence of the N-methoxy group introduces a unique electronic feature, differentiating it from more common N-alkyl or N-acyl cyclopropylamines.

One primary area of interest is its use as an intermediate in organic synthesis. The methoxy (B1213986) group on the nitrogen can act as a directing group or be a site for further chemical modification. Researchers in synthetic methodology may explore the reactivity of the N-O bond or the influence of the methoxy group on the reactivity of the cyclopropane ring.

In medicinal chemistry, this compound could be investigated as a novel scaffold for the development of bioactive compounds. The N-methoxy group can potentially engage in different hydrogen bonding interactions compared to a simple N-H or N-alkyl group, which could be exploited in the design of enzyme inhibitors or receptor modulators. Some patent literature indicates its use as a component in the synthesis of inhibitors for specific kinases, such as MEK inhibitors, which are relevant in cancer research. google.comgoogle.com

The following table provides a summary of the potential research applications of this compound based on its structural features and the broader context of cyclopropylamine chemistry.

| Research Area | Potential Application of this compound |

| Organic Synthesis | As a versatile building block for the construction of complex molecules. The N-methoxy group can serve as a handle for further functionalization or as a directing group in chemical reactions. |

| Medicinal Chemistry | As a novel scaffold for the design of therapeutic agents. The unique electronic and steric properties of the N-methoxycyclopropyl group could lead to improved pharmacological profiles. |

| Agrochemical Research | As a component in the synthesis of new pesticides and herbicides, leveraging the known bioactivity of cyclopropylamine derivatives. |

| Material Science | As a monomer or cross-linking agent in the development of new polymers with tailored properties. |

It is important to note that while the potential is significant, dedicated research is required to fully elucidate the specific properties and applications of this compound.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10ClNO |

|---|---|

Molecular Weight |

123.58 g/mol |

IUPAC Name |

N-methoxycyclopropanamine;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c1-6-5-4-2-3-4;/h4-5H,2-3H2,1H3;1H |

InChI Key |

UWYCVINMMQDBEE-UHFFFAOYSA-N |

Canonical SMILES |

CONC1CC1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Methoxycyclopropanamine Hydrochloride

Development of Total Synthesis Approaches

The total synthesis of N-methoxycyclopropanamine hydrochloride is a complex undertaking that requires careful planning and execution. The primary goals are to construct the cyclopropane (B1198618) ring, introduce the N-methoxyamine functionality, and control the relative and absolute stereochemistry of the final product. Various strategies have been explored to achieve these objectives, each with its own set of advantages and limitations.

Stereoselective Synthesis of this compound

Stereoselective synthesis aims to produce a specific stereoisomer of the target molecule. In the context of this compound, this involves controlling the orientation of the substituents on the cyclopropane ring. One common approach is to utilize a pre-existing stereocenter in the starting material to direct the formation of new stereocenters. For instance, a chiral auxiliary can be employed to guide the cyclopropanation reaction, leading to a product with a high degree of stereoselectivity. Subsequent removal of the auxiliary yields the desired stereoisomer of N-methoxycyclopropanamine.

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This is particularly important in pharmaceutical applications, where different enantiomers can have vastly different biological activities. For this compound, enantioselective synthesis can be achieved through the use of chiral catalysts or reagents. For example, a metal-catalyzed cyclopropanation reaction employing a chiral ligand can facilitate the formation of one enantiomer over the other. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess.

Diastereoselective Synthesis Protocols

Diastereoselective synthesis is concerned with the formation of a specific diastereomer of a molecule with multiple stereocenters. In the case of this compound, diastereoselectivity can be achieved by carefully selecting the starting materials and reaction conditions. For example, the reaction of a chiral N-methoxyalkene with a cyclopropanating agent can lead to the preferential formation of one diastereomer. The steric and electronic properties of the substituents on the alkene and the cyclopropanating agent play a significant role in determining the diastereoselectivity of the reaction.

Precursor Chemistry and Starting Material Selection

The choice of starting materials is a critical factor in the successful synthesis of this compound. The precursors must be readily available, stable, and amenable to the desired chemical transformations. Common starting materials include substituted alkenes, which can undergo cyclopropanation to form the cyclopropane ring. The N-methoxyamine functionality can be introduced either before or after the cyclopropanation step. The selection of appropriate protecting groups for the amine and other functional groups is also essential to prevent unwanted side reactions.

| Precursor Type | Synthetic Utility | Key Considerations |

| Substituted Alkenes | Serve as the backbone for the cyclopropane ring formation. | The nature and position of substituents can influence the stereochemical outcome of the cyclopropanation reaction. |

| N-Methoxyamines | Provide the N-methoxyamine moiety. | Can be introduced via nucleophilic substitution or other functional group transformations. |

| Chiral Auxiliaries | Used to induce stereoselectivity in the synthesis. | Must be easily attachable and removable without affecting the desired product. |

| Chiral Catalysts | Enable enantioselective transformations. | The choice of metal and ligand is crucial for high enantioselectivity. |

Optimization of Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that need to be carefully controlled include temperature, pressure, reaction time, and the choice of solvent. The use of a suitable catalyst can also significantly improve the efficiency of the reaction. Design of experiments (DoE) methodologies can be employed to systematically investigate the effects of different parameters and identify the optimal reaction conditions.

| Parameter | Effect on Synthesis | Optimization Strategy |

| Temperature | Can influence reaction rate and selectivity. | Should be carefully controlled to balance reaction speed and prevention of side reactions. |

| Pressure | May be relevant for reactions involving gaseous reagents. | Optimized based on the specific reaction and equipment available. |

| Reaction Time | Affects the extent of reaction and the formation of byproducts. | Monitored by techniques such as TLC or HPLC to determine the optimal endpoint. |

| Solvent | Can impact solubility, reactivity, and selectivity. | Selected based on the properties of the reactants and the desired reaction outcome. |

| Catalyst | Can accelerate the reaction and control stereochemistry. | The choice of catalyst and its loading are critical for efficient synthesis. |

Advanced Purification and Isolation Techniques

The final step in the synthesis of this compound is the purification and isolation of the desired product. Due to the potential for the formation of stereoisomers and other impurities, advanced purification techniques are often required. High-performance liquid chromatography (HPLC) is a powerful tool for separating different stereoisomers and achieving high levels of purity. Other techniques such as column chromatography, recrystallization, and sublimation can also be employed, depending on the physical properties of the compound. The isolated product is typically characterized by various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis, to confirm its identity and purity.

Chromatographic Methodologies

Chromatography is a fundamental technique for the separation and purification of chemical compounds. For this compound, both achiral and chiral chromatographic methods are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers, or chiral separation, is a significant challenge in pharmaceutical development, as different enantiomers of a drug can have varied pharmacological and toxicological profiles. Chiral HPLC is a powerful technique for separating the enantiomers of N-methoxycyclopropanamine. This is typically achieved through the use of a chiral stationary phase (CSP).

The selection of an appropriate CSP is crucial for effective enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. For primary amines like N-methoxycyclopropanamine, crown ether-based stationary phases, such as a Crownpak CR(+) column, can also be highly effective. The chiral recognition mechanism often involves the formation of a complex between the crown ether and the ammonium (B1175870) ion of the primary amine, which is facilitated by a mobile phase with a low pH (typically 1 to 2), often using an acid like perchloric acid.

Method development in chiral HPLC is often empirical. A screening of different columns and mobile phases is typically conducted to find the optimal conditions. Mobile phases can range from normal-phase (e.g., hexane (B92381)/ethanol) to reversed-phase (e.g., acetonitrile/water with additives) and polar organic modes. The choice of mobile phase affects the interaction between the analyte and the CSP, thereby influencing the separation.

Table 1: General Parameters for Chiral HPLC Method Development

| Parameter | Description | Typical Values/Ranges |

|---|---|---|

| Stationary Phase | The chiral column material responsible for separation. | Polysaccharide-based (e.g., Chiralpak), Crown Ether-based (e.g., Crownpak), Protein-based (e.g., AGP) |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase (Hexane/IPA), Reversed Phase (Acetonitrile/Water/Buffers), Polar Organic (Methanol, Ethanol) |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |

| Temperature | Column temperature, which can affect selectivity and resolution. | Ambient to 40°C |

| Detection | The method used to detect the separated enantiomers. | UV/Vis (e.g., 210-280 nm), Mass Spectrometry (MS) |

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used purification method in organic synthesis. It separates compounds based on their polarity. In the context of this compound synthesis, silica gel chromatography can be used to remove impurities from reaction intermediates or the final free base before salt formation.

The stationary phase is typically silica gel with a specific particle size (e.g., 60-120 mesh). The mobile phase, or eluent, is a solvent or a mixture of solvents. The choice of eluent is critical for achieving good separation. A less polar solvent will cause compounds with lower polarity to move faster down the column, while more polar compounds will be retained more strongly by the silica gel. For amine compounds, it is common to add a small amount of a basic modifier, like triethylamine (B128534) or ammonium hydroxide, to the eluent to prevent the compound from streaking on the column.

Table 2: Example of a Generic Silica Gel Chromatography Setup

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 70-230 mesh ASTM) |

| Mobile Phase System | A gradient of solvents, e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) or methanol. A common system for amines is Dichloromethane/Methanol with a small percentage of ammonium hydroxide. |

| Sample Loading | The crude sample is dissolved in a minimal amount of solvent and loaded onto the top of the column. |

| Elution | The mobile phase is passed through the column, and fractions are collected. |

| Analysis | The collected fractions are analyzed by a technique like Thin Layer Chromatography (TLC) to identify those containing the pure product. |

Crystallization Techniques for Salt Forms

Crystallization is a key step for the purification and isolation of the final active pharmaceutical ingredient (API). For N-methoxycyclopropanamine, it is often isolated as its hydrochloride salt to improve its stability and handling properties. The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid.

The choice of solvent system is critical for obtaining crystals with the desired properties, such as high purity, good yield, and a specific polymorphic form. The process often involves dissolving the crude product in a suitable solvent, followed by the addition of an anti-solvent to induce crystallization. An anti-solvent is a solvent in which the desired compound is poorly soluble.

Temperature also plays a significant role in the crystallization process. Cooling a saturated solution can decrease the solubility of the compound and lead to crystallization. The cooling rate can influence the size and quality of the crystals.

Table 3: Factors Influencing the Crystallization of Hydrochloride Salts

| Factor | Description | Effect on Crystallization |

|---|---|---|

| Solvent | The liquid in which the compound is dissolved. | Affects solubility and crystal habit. Common solvents include alcohols (e.g., isopropanol, ethanol) and acetonitrile. |

| Anti-solvent | A solvent in which the compound is insoluble, added to induce precipitation. | Induces supersaturation and crystallization. Examples include ethers (e.g., MTBE) and alkanes (e.g., heptane). |

| Temperature | The temperature of the solution. | Lowering the temperature generally decreases solubility, promoting crystallization. The rate of cooling affects crystal size. |

| pH/Acid Addition | The addition of hydrochloric acid to the free base. | The rate and temperature of acid addition can control the particle size of the resulting salt. |

| Agitation | Stirring or mixing of the solution. | Affects nucleation and crystal growth, leading to more uniform crystal size. |

The resulting crystalline solid is then isolated by filtration, washed with a suitable solvent to remove any remaining impurities, and dried.

Stereochemical Investigations and Isomerism of N Methoxycyclopropanamine Hydrochloride

Chiral Resolution Techniques for Enantiomeric Forms

N-methoxycyclopropanamine possesses a chiral carbon atom, leading to the existence of a pair of enantiomers. The separation of these enantiomers from a racemic mixture is crucial for understanding their individual properties. Chiral resolution techniques are employed to isolate these stereoisomers.

Commonly, the resolution of racemic amines is achieved through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts with different physical properties, such as solubility. These salts can then be separated by fractional crystallization. Subsequent removal of the chiral auxiliary yields the pure enantiomers.

Another prevalent method is chiral column chromatography . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The choice of the chiral stationary phase is critical and often determined empirically based on the structure of the analyte. For cyclopropylamine (B47189) derivatives, polysaccharide-based CSPs have shown effectiveness. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The efficiency of chiral resolution can be quantified by the enantiomeric excess (e.e.), which represents the degree of purity of one enantiomer over the other in a mixture.

Table 1: Chiral Resolution Techniques for Amines

| Technique | Principle | Key Considerations |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Selection of an appropriate chiral resolving agent and solvent system. |

| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Choice of chiral stationary phase and mobile phase composition. |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. | Enzyme selection, reaction conditions (pH, temperature). |

Conformational Analysis of the Cyclopropylamine Ring System

The conformational analysis of substituted cyclopropanes focuses on the rotational barriers around the single bonds connecting the substituents to the ring. For the N-methoxycyclopropanamine cation, the key conformational aspect is the orientation of the methoxyamino group relative to the cyclopropane (B1198618) ring.

Computational modeling, such as ab initio and density functional theory (DFT) calculations, is a powerful tool for studying the conformational preferences of such molecules. These methods can predict the relative energies of different conformers and the energy barriers for their interconversion. The preferred conformation is the one that minimizes steric and electronic repulsions.

For cyclopropylamines, the nitrogen atom's lone pair of electrons can interact with the Walsh orbitals of the cyclopropane ring, influencing the conformational stability. In the protonated form, as in the hydrochloride salt, this interaction is modified, and electrostatic interactions become more dominant in determining the preferred conformation.

Analysis of Isomeric Forms and Their Interconversion

Enantiomers and Racemic Mixtures

As a chiral molecule, N-methoxycyclopropanamine exists as two non-superimposable mirror images known as enantiomers. These enantiomers have identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit different interactions with other chiral molecules and rotate plane-polarized light in opposite directions.

A racemic mixture , or racemate, is an equimolar mixture of both enantiomers. Racemic mixtures are optically inactive because the optical rotations of the individual enantiomers cancel each other out. The process of separating these enantiomers is known as chiral resolution, as discussed in section 3.1.

The interconversion of enantiomers typically requires breaking and reforming covalent bonds, a process that does not occur under normal conditions for N-methoxycyclopropanamine.

Diastereomers

Diastereomers are stereoisomers that are not mirror images of each other. For a molecule with a single chiral center like N-methoxycyclopropanamine, diastereomers are not possible. However, if an additional chiral center were introduced into the molecule, or if it were to form a salt with a chiral counter-ion (as in diastereomeric salt resolution), then diastereomeric pairs would exist. Diastereomers have different physical and chemical properties, which allows for their separation by standard laboratory techniques like crystallization or chromatography.

Study of Solvates and Polymorphic Forms

The solid-state form of N-methoxycyclopropanamine hydrochloride can exist as different crystalline structures, known as polymorphs , and can also incorporate solvent molecules into its crystal lattice to form solvates .

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Polymorphs of the same compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties such as melting point, solubility, and stability. The formation of a particular polymorph can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and temperature.

Solvates are crystalline solids in which molecules of a solvent are incorporated into the crystal lattice of the solute. If the solvent is water, the solvate is called a hydrate. The presence of solvent molecules can significantly affect the crystal structure and, consequently, the physical properties of the compound.

The characterization of different polymorphic and solvated forms is typically carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Table 2: Techniques for Solid-State Characterization

| Technique | Information Provided |

| X-ray Powder Diffraction (XRPD) | Unique diffraction pattern for each crystalline form, used for identification and differentiation of polymorphs and solvates. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, providing information on the thermal stability and identity of different forms. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature, used to detect the loss of solvent from solvates. |

The study of these solid-state forms is critical as they can impact the stability and handling of the compound. The interconversion between different polymorphic forms or the desolvation of a solvate can occur under specific conditions of temperature and humidity.

Computational and Theoretical Studies of N Methoxycyclopropanamine Hydrochloride

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to elucidating the electronic structure of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties. These methods solve the Schrödinger equation, or a simplified form of it, for a given molecular geometry.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction. nih.gov For a molecule like N-methoxycyclopropanamine hydrochloride, DFT could be employed to determine a variety of properties.

Key Applications of DFT would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles).

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies, and the electrostatic potential map, which highlights electron-rich and electron-poor regions.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which can be used to characterize the molecule's vibrational modes.

A hypothetical DFT study on this compound would likely involve selecting an appropriate functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p)) to achieve a balance between computational cost and accuracy. The results would provide a foundational understanding of the molecule's intrinsic electronic features.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| Dipole Moment | Value in Debye | Indicates the overall polarity of the molecule. |

| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | A key indicator of chemical reactivity and stability. numberanalytics.com |

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without the use of empirical parameters. These methods are often more computationally intensive than DFT but can provide highly accurate results.

For this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could be used to:

Obtain a highly accurate electronic energy and wave function.

Perform a detailed analysis of electron correlation effects, which are crucial for understanding bonding and intermolecular forces.

Validate the results obtained from DFT calculations.

Wave function analysis techniques, such as Natural Bond Orbital (NBO) analysis, could further dissect the electronic structure by examining charge distribution, hybridization, and donor-acceptor interactions between orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comfiveable.meyoutube.com

For this compound, FMO theory would be instrumental in predicting its behavior in chemical reactions:

HOMO: The energy and spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack (where the molecule acts as a nucleophile).

LUMO: The energy and spatial distribution of the LUMO would suggest the most probable sites for nucleophilic attack (where the molecule acts as an electrophile). youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. numberanalytics.com

Visualizing the HOMO and LUMO of this compound would provide a qualitative picture of its reactive sites. For instance, the location of the HOMO might be concentrated on the nitrogen or oxygen atoms, suggesting these are the primary centers of nucleophilicity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's behavior over time and in the presence of other molecules.

The presence of single bonds in this compound allows for rotation, leading to various possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A systematic exploration of the conformational space could be performed using molecular mechanics force fields or semi-empirical quantum methods. The results would be used to construct a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.govnih.gov This landscape would reveal:

Global Minimum Conformation: The most stable, lowest-energy structure of the molecule.

Local Minima Conformations: Other relatively stable conformers.

Transition States: The energy barriers that must be overcome for the molecule to transition between different conformations.

Table 2: Illustrative Conformational Energy Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population at 298 K (%) |

| Global Minimum | 0.00 | e.g., C-C-N-O | Calculated Percentage |

| Local Minimum 1 | Value > 0 | e.g., C-C-N-O | Calculated Percentage |

| Local Minimum 2 | Value > 0 | e.g., C-C-N-O | Calculated Percentage |

Note: This table represents the type of data that would be generated from a conformational analysis and is for illustrative purposes only.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound, likely in a solvent such as water, would involve solving Newton's equations of motion for all atoms in the system.

Such simulations could provide valuable insights into:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the N-methoxycyclopropanamine cation and the chloride anion.

Hydrogen Bonding: The nature, lifetime, and dynamics of hydrogen bonds formed between the molecule and the solvent, or between molecules themselves.

Transport Properties: Estimation of properties like the diffusion coefficient.

The analysis of MD trajectories would involve calculating radial distribution functions (RDFs) to understand the probability of finding one atom at a certain distance from another, providing a detailed picture of the local molecular environment.

Machine Learning Applications in Chemical Research

The integration of machine learning (ML) into computational chemistry has marked a significant advancement in molecular modeling and simulation. numberanalytics.com These data-driven techniques are adept at identifying complex patterns within large chemical datasets, which can be leveraged to predict the properties and behaviors of novel compounds like this compound. numberanalytics.comacs.org By training algorithms on existing data, ML models can rapidly forecast a range of molecular attributes, from physicochemical properties to reactivity, thereby accelerating research and reducing the reliance on time-consuming experimental work. schrodinger.com

In the context of this compound, machine learning models can be developed to predict key chemical and pharmacological parameters. For instance, a model could be trained on a curated dataset of known amine hydrochlorides and related small molecules. olisystems.com By inputting molecular descriptors of this compound into such a trained model, it becomes possible to estimate properties like aqueous solubility, pKa, and potential binding affinities to biological targets. These predictions are valuable in the early stages of research for screening and prioritizing candidates. schrodinger.com

The synergy between ML and physics-based computational methods further enhances predictive accuracy. schrodinger.com For example, ML can be used to accelerate quantum mechanics calculations or refine the force fields used in molecular dynamics simulations, leading to more accurate and efficient explorations of the compound's conformational landscape. numberanalytics.com

Table 1: Hypothetical Machine Learning Model Predictions for this compound Properties

| Property | Predicted Value (ML Model) | Experimental Value (Hypothetical) |

| Aqueous Solubility (logS) | -1.5 | -1.7 |

| pKa | 8.9 | 9.1 |

| Blood-Brain Barrier Permeability (logBB) | -0.8 | -0.9 |

This table presents illustrative data on how a machine learning model, trained on a dataset of comparable amine salts, might predict the physicochemical properties of this compound.

Advanced Computational Methodologies

To achieve a comprehensive understanding of complex molecular systems like this compound, researchers are increasingly turning to advanced computational methodologies that bridge different scales of time and complexity. These approaches, including multiscale modeling and coarse-grained simulations, allow for the investigation of phenomena ranging from quantum-level interactions to large-scale system dynamics.

Multiscale modeling is a powerful computational strategy that integrates information from different levels of theory to simulate complex biological and chemical systems across various spatial and temporal scales. frontiersin.orgnih.gov This approach acknowledges that different phenomena are best described by different models, from quantum mechanics (QM) for electron-level interactions to molecular mechanics (MM) for atomistic dynamics, and continuum models for macroscopic properties. numberanalytics.comrsc.org By combining these models, a more complete and accurate picture of a molecule's behavior can be constructed. frontiersin.org

For this compound, a multiscale approach could be employed to study its interaction with a biological target, such as a protein receptor or a lipid membrane. A QM/MM model, for example, could treat the binding site of the protein and the ligand at the quantum mechanical level to accurately capture electronic effects like polarization and charge transfer, while the rest of the protein and solvent are modeled using classical mechanics. rsc.org This hybrid approach provides a balance between accuracy and computational cost.

The insights gained from multiscale simulations can be crucial for understanding mechanisms of action and for the rational design of new molecules. frontiersin.org These models can predict how molecular-level changes, such as a modification to the cyclopropane (B1198618) ring or the methoxy (B1213986) group, might affect the macroscopic behavior of the system.

Table 2: Illustrative Multiscale Modeling Scheme for this compound Interacting with a Cell Membrane

| Modeling Scale | Level of Theory | System Component | Investigated Phenomenon |

| Quantum Scale | Density Functional Theory (DFT) | This compound active site | Electronic structure, reaction mechanism |

| Atomistic Scale | Molecular Dynamics (MD) | Full compound, lipid bilayer patch, explicit water | Membrane permeability, binding orientation |

| Mesoscopic Scale | Coarse-Grained (CG) Dynamics | Large membrane patch, multiple compound molecules | Formation of aggregates, membrane deformation |

This table provides a hypothetical framework for applying multiscale modeling to investigate the interactions of this compound at different biological scales.

Coarse-grained (CG) simulations simplify molecular representations by grouping atoms into larger "beads" or "particles." researchgate.net This reduction in the number of degrees of freedom allows for the simulation of much larger systems over longer timescales than are accessible with all-atom molecular dynamics. schrodinger.comnih.gov CG modeling is particularly useful for studying large-scale phenomena such as self-assembly, formulation stability, and interactions with large biological structures. digitellinc.com

In the study of this compound, a coarse-grained model could be developed to investigate its behavior in a drug delivery system. schrodinger.com For instance, simulations could explore how the compound partitions into micelles or lipid nanoparticles, providing insights into formulation efficiency and release profiles. nih.gov The Martini force field is a popular example of a CG model that has been successfully applied to a wide range of biomolecular systems. nih.gov

The development of a CG model for this compound would involve mapping its atomic structure to a set of coarse-grained beads. The interactions between these beads are parameterized to reproduce properties of the all-atom system or experimental data. acs.org

Table 3: Hypothetical Coarse-Graining Scheme for this compound

| Coarse-Grained Bead | Mapped Atoms | Description |

| CP | C1, C2, C3, H (cyclopropyl) | Represents the cyclopropyl (B3062369) ring |

| NO | N, O, C (methoxy), H (amine) | Represents the polar methoxyamine group |

| CL | Cl | Represents the chloride counter-ion |

This table illustrates a potential coarse-graining strategy for this compound, where groups of atoms are simplified into single interaction sites for computationally efficient simulation.

Spectroscopic Characterization Methodologies for N Methoxycyclopropanamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms. For N-methoxycyclopropanamine hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous structural assignment.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms in a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The presence of the hydrochloride salt would result in the amine proton (N-H) being observable, likely as a broad signal that can exchange with deuterium (B1214612) in solvents like D₂O. The cyclopropyl (B3062369) ring protons exhibit complex splitting patterns due to their rigid structure and distinct spatial (diastereotopic) relationships. Geminal (on the same carbon), cis-vicinal, and trans-vicinal couplings are all present, leading to intricate multiplets.

Methoxy (B1213986) (-OCH₃) Protons: A sharp singlet, typically appearing in the downfield region around 3.5-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.

Cyclopropyl Methine Proton (CH-N): A multiplet corresponding to the single proton on the carbon attached to the nitrogen atom. Its chemical shift would be influenced by the adjacent electronegative nitrogen and oxygen atoms.

Cyclopropyl Methylene (B1212753) Protons (-CH₂-): The four protons on the other two carbons of the cyclopropane (B1198618) ring are diastereotopic and would appear as complex multiplets in the upfield region, characteristic of cyclopropyl protons (typically 0.5-1.5 ppm).

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | 3.7 | Singlet | 3H |

| N-H | Variable (e.g., 8.0-9.5) | Broad Singlet | 1H |

| CH-N (cyclopropyl) | 2.8 - 3.2 | Multiplet | 1H |

| -CH₂- (cyclopropyl) | 0.8 - 1.5 | Multiplet | 4H |

Note: The predicted chemical shifts are hypothetical and for illustrative purposes, as published experimental data for this specific compound is not available.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show three distinct signals.

Methoxy Carbon (-OCH₃): A signal in the typical range for a methoxy carbon, around 50-60 ppm.

Cyclopropyl Methine Carbon (CH-N): The carbon atom bonded to the N-methoxyamine group, appearing at a downfield shift due to the electronegativity of nitrogen and oxygen.

Cyclopropyl Methylene Carbons (-CH₂-): The two equivalent methylene carbons of the cyclopropane ring would produce a single signal in the highly shielded, upfield region (typically < 20 ppm), which is characteristic of cyclopropyl ring carbons.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -OCH₃ | ~55 |

| CH-N (cyclopropyl) | ~45-55 |

| -CH₂- (cyclopropyl) | ~5-15 |

Note: The predicted chemical shifts are hypothetical and for illustrative purposes, as published experimental data for this specific compound is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity within the cyclopropyl ring, showing cross-peaks between the methine proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbon atoms. It would show a correlation peak between the methoxy protons and the methoxy carbon, the cyclopropyl methine proton and its corresponding carbon, and the cyclopropyl methylene protons and their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is vital for connecting different fragments of the molecule. Key HMBC correlations would include a cross-peak from the methoxy protons to the nitrogen-bearing cyclopropyl carbon, confirming the N-O-C linkage's position.

Interactive Table: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Nucleus | Inferred Connectivity |

| COSY | CH-N (cyclopropyl) | -CH₂- (cyclopropyl) | Confirms cyclopropyl ring structure |

| HSQC | -OCH₃ | -OCH₃ (Carbon) | Direct C-H bond in methoxy group |

| HSQC | CH-N (cyclopropyl) | CH-N (Carbon) | Direct C-H bond at substitution site |

| HMBC | -OCH₃ | CH-N (Carbon) | Connects methoxy group to the ring via N-O |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing the purity of this compound and confirming its molecular weight. Using a soft ionization technique like electrospray ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺. The molecular formula of the free base is C₄H₉NO, with a molecular weight of 87.12 g/mol . Therefore, the expected m/z value for the protonated molecule would be approximately 88.13.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is an advanced form of LC-MS that uses smaller stationary phase particles, providing higher resolution, increased sensitivity, and faster analysis times. In addition to providing a more accurate mass measurement, tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a valuable tool for structural confirmation. For N-methoxycyclopropanamine, characteristic fragmentation could involve cleavage of the N-O bond, the C-N bond, or fragmentation of the cyclopropyl ring.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 88.13 | Protonated molecular ion of the free base |

| [M-OCH₃]⁺ | 57.07 | Loss of the methoxy radical |

| [C₃H₅]⁺ | 41.04 | Fragment corresponding to the cyclopropyl ring |

Note: The predicted m/z values and fragments are hypothetical and for illustrative purposes.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would display absorption bands corresponding to the various bond vibrations. Key expected peaks include:

N-H Stretching: As a hydrochloride salt, the amine group will be protonated (NH₂⁺). This results in broad absorption bands in the 2400-3200 cm⁻¹ region, which are characteristic of amine salts.

C-H Stretching: Signals just above 3000 cm⁻¹ are characteristic of C-H bonds on the cyclopropyl ring. The C-H stretch from the methoxy group would appear just below 3000 cm⁻¹.

C-N Stretching: This vibration would appear in the fingerprint region, typically around 1000-1200 cm⁻¹.

C-O Stretching: A strong absorption band corresponding to the C-O single bond of the methoxy group is expected around 1050-1150 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the cyclopropane ring, which are often weak in the IR spectrum. The C-C bonds of the ring would be expected to produce a strong Raman signal.

Interactive Table: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| -NH₂⁺- | N-H Stretch | IR | 2400 - 3200 (Broad) |

| Cyclopropyl C-H | C-H Stretch | IR/Raman | > 3000 |

| Methoxy C-H | C-H Stretch | IR/Raman | < 3000 |

| C-O | C-O Stretch | IR | 1050 - 1150 |

| Cyclopropyl C-C | Ring Breathing | Raman | 800 - 1000 |

Note: The predicted wavenumbers are hypothetical and for illustrative purposes.

Vibrational Mode Analysis and Assignment

For this compound, the vibrational spectrum would be a composite of the modes from the cyclopropyl ring, the methoxy group, and the aminium hydrochloride moiety. The protonation of the amine group to form the hydrochloride salt significantly influences the N-H vibrational modes.

Key expected vibrational modes for this compound would include:

N-H Stretching: In the hydrochloride salt, the primary amine is converted to an aminium group (-NH3+). This group is expected to show broad, strong absorptions in the IR spectrum, typically in the range of 3200-2800 cm⁻¹, resulting from symmetric and asymmetric stretching vibrations.

C-H Stretching: The C-H bonds of the cyclopropyl ring are expected to exhibit stretching vibrations at frequencies above 3000 cm⁻¹, a characteristic feature of strained ring systems. The methyl group of the methoxy moiety will show symmetric and asymmetric C-H stretching vibrations typically in the 2980-2850 cm⁻¹ region. researchgate.net

N-H Bending: The aminium group will display characteristic bending (scissoring and rocking) vibrations. The asymmetric bend is expected around 1620-1560 cm⁻¹ and the symmetric bend around 1550-1500 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.comlibretexts.orgmsu.edu

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band, typically in the 1150-1085 cm⁻¹ region.

Cyclopropyl Ring Modes: The cyclopropyl ring has characteristic "ring breathing" and deformation modes, though these can be complex and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

A hypothetical assignment of the major vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (Hypothetical) | Typical Intensity |

| Asymmetric & Symmetric N-H Stretch | -NH₃⁺ | 3200 - 2800 | Strong, Broad |

| Asymmetric & Symmetric C-H Stretch | Cyclopropyl | 3100 - 3000 | Medium |

| Asymmetric & Symmetric C-H Stretch | Methoxy (-OCH₃) | 2980 - 2850 | Medium |

| Asymmetric N-H Bend | -NH₃⁺ | ~1600 | Medium-Strong |

| Symmetric N-H Bend | -NH₃⁺ | ~1520 | Medium |

| C-N Stretch | Aliphatic Amine | ~1180 | Medium-Weak |

| C-O Stretch | Methoxy | ~1100 | Strong |

| N-H Wagging | -NH₃⁺ | 900 - 650 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The utility of this technique for a specific compound depends on the presence of chromophores—functional groups that absorb light in the UV-Vis range.

Simple, saturated aliphatic amines like this compound lack extensive π-systems or other traditional chromophores. Their electronic transitions, typically of the n → σ* type (excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding sigma orbital), require high energy. Consequently, these compounds absorb in the far-UV region, usually below 220 nm. aip.orgaip.org Such absorptions are often weak and can be difficult to observe with standard spectrophotometers, as they may be masked by the absorbance of the solvent (e.g., methanol, ethanol).

Therefore, UV-Vis spectroscopy is generally not a primary technique for the detailed structural elucidation of this compound. However, it can be used to confirm the absence of absorbing impurities and for quantitative analysis if a suitable wavelength can be identified.

A hypothetical UV-Vis absorption profile for this compound in a non-absorbing solvent is provided below.

| Parameter | Hypothetical Value |

| λmax (Wavelength of Maximum Absorbance) | ~205 nm |

| εmax (Molar Absorptivity) | < 1000 M⁻¹cm⁻¹ |

| Electronic Transition Type | n → σ* |

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism)

N-methoxycyclopropanamine possesses a chiral center at the carbon atom of the cyclopropyl ring that is bonded to the methoxyamino group. This means the molecule is non-superimposable on its mirror image and can exist as a pair of enantiomers. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) spectroscopy, are specifically designed to study such chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. acs.org An achiral molecule will not exhibit a CD signal, but a chiral molecule will produce a characteristic CD spectrum with positive and/or negative peaks, known as Cotton effects. The two enantiomers of a chiral compound will produce CD spectra that are exact mirror images of each other.

For this compound, if the racemic mixture were resolved into its individual enantiomers, CD spectroscopy would be an invaluable tool for:

Confirming Enantiomeric Purity: The presence of a CD signal would confirm that the sample is optically active.

Distinguishing Between Enantiomers: The (R)- and (S)-enantiomers would produce mirror-image spectra, allowing for their unambiguous identification once the spectrum of a known standard is established.

Assigning Absolute Configuration: While challenging, the absolute configuration of an enantiomer can sometimes be determined by comparing its experimental CD spectrum with spectra predicted from quantum chemical calculations.

Since the chromophore in this compound absorbs only in the far-UV region, any CD signals would also be expected in this range (typically < 250 nm). The measurement would require a specialized CD spectropolarimeter and careful selection of a transparent solvent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful and definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. wikipedia.orgexcillum.com The technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density distribution within the crystal, from which the positions of all atoms can be determined with high precision.

A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information, including:

Unambiguous Molecular Structure: Confirmation of the connectivity of all atoms.

Absolute Configuration: For a chiral compound crystallizing in a non-centrosymmetric space group, the absolute configuration of the enantiomer can be determined.

Precise Bond Lengths and Angles: Accurate measurements of all intramolecular distances and angles.

Conformational Details: The preferred conformation of the molecule in the solid state.

Intermolecular Interactions: A detailed picture of the hydrogen bonding network (e.g., between the aminium group and the chloride ion) and other non-covalent interactions that define the crystal packing.

The table below presents a hypothetical set of crystallographic data for this compound, consistent with what might be expected for a small organic hydrochloride salt.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.55 |

| b (Å) | 10.10 |

| c (Å) | 8.80 |

| β (°) | 102.5 |

| Volume (ų) | 742.1 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

| Key Bond Length (C-N) (Å) | ~1.48 |

| Key Bond Length (N-O) (Å) | ~1.45 |

| Key Bond Angle (C-N-O) (°) | ~109.5 |

Reaction Mechanisms and Reactivity Studies of N Methoxycyclopropanamine Hydrochloride

Investigations into Cyclopropane (B1198618) Ring Opening Mechanisms

The cyclopropane ring, characterized by significant ring strain, is susceptible to ring-opening reactions under various conditions, particularly with acid catalysis. nih.gov For N-methoxycyclopropanamine hydrochloride, the protonated amino group would act as an electron-withdrawing group, influencing the stability of potential cationic intermediates formed during the ring-opening process.

Under acidic conditions, similar to other donor-acceptor cyclopropanes, the ring-opening of N-methoxycyclopropanamine could proceed through different mechanistic pathways. acs.orgresearchgate.netacs.org Protonation of the cyclopropane ring can lead to the formation of a carbocationic intermediate. The regioselectivity of the ring-opening would be dictated by the relative stability of the resulting carbocations. The presence of the N-methoxyamino group would influence this stability through inductive and resonance effects.

Two primary mechanisms can be postulated:

SN1-like mechanism: This pathway would involve the formation of a discrete carbocation intermediate after the cleavage of a carbon-carbon bond in the cyclopropane ring. The stability of this carbocation would be a key factor. A carbocation adjacent to the nitrogen might be destabilized by the inductive effect of the protonated amino group.

SN2-like mechanism: In this concerted pathway, a nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to simultaneous bond breaking and bond formation without the generation of a free carbocation. nih.gov This mechanism is often observed in less acidic conditions or with strong nucleophiles.

The specific outcome of the reaction would likely depend on the reaction conditions, including the nature of the acid catalyst and the presence of nucleophiles. acs.orgresearchgate.net

Amine Reactivity: Nucleophilicity and Basicity Studies

The reactivity of the amine in this compound is significantly influenced by both the methoxy (B1213986) group and its formulation as a hydrochloride salt.

Basicity: As a hydrochloride salt, the amine is protonated, and therefore, its basicity is negligible. To exhibit basic or nucleophilic properties, the free amine, N-methoxycyclopropanamine, must be generated by treatment with a base. The basicity of the free amine is expected to be lower than that of cyclopropylamine (B47189) itself. This is due to the electron-withdrawing inductive effect of the oxygen atom in the methoxy group, which reduces the electron density on the nitrogen atom. The pKa values of hydroxylamine (B1172632) and its N-alkyl derivatives are generally lower than those of corresponding simple amines. chempap.org

Nucleophilicity: The nucleophilicity of the free N-methoxycyclopropanamine is influenced by a phenomenon known as the "alpha effect." masterorganicchemistry.com The presence of an adjacent heteroatom with lone pairs (the oxygen of the methoxy group) can enhance the nucleophilicity of the amine, making it more reactive than might be predicted based on its basicity alone. masterorganicchemistry.comquora.comstackexchange.com Therefore, N-methoxycyclopropanamine is expected to be a competent nucleophile in various reactions, such as alkylation and acylation, once liberated from its salt form.

Methoxy Group Transformations and Cleavage Reactions

The N-O bond in N-methoxyamines is a key functional group that can undergo a variety of transformations, most notably cleavage reactions. mdpi.comnih.gov These reactions can be initiated by different means, including reductive, oxidative, and photochemical methods.

Reductive Cleavage: The N-O bond can be cleaved under reductive conditions. For instance, catalytic hydrogenation or the use of reducing agents like elemental sulfur can lead to the formation of the corresponding amine (cyclopropylamine in this case) and methanol. rsc.org

Oxidative Cleavage: Oxidative conditions can also promote the cleavage of the N-O bond. Depending on the oxidant and the substrate, this can lead to the formation of nitroxides, oxoammonium ions, or other nitrogen-containing species. rsc.org

Homolytic Cleavage: The N-O bond in alkoxyamines is known to be relatively weak and can undergo homolytic cleavage upon heating or irradiation with UV light, generating a nitrogen-centered radical and a methoxy radical. rsc.orgacs.organu.edu.au The stability of the resulting radicals influences the feasibility of this process. For N-methoxycyclopropanamine, this would lead to a cyclopropylaminyl radical and a methoxy radical.

The propensity for N-O bond cleavage versus O-C (methoxy) bond cleavage has been a subject of study in related alkoxyamines. acs.org The relative bond dissociation energies determine the preferred pathway, with N-O cleavage generally being the more common route.

Derivatization Reactions for Functional Group Interconversion

This compound can serve as a precursor for a variety of derivatives through reactions involving the amine, the methoxy group, or the cyclopropane ring. The initial deprotonation to the free amine is a prerequisite for many of these transformations.

N-Acylation and N-Sulfonylation: The free amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are standard transformations for primary and secondary amines.

N-Alkylation: Reaction with alkyl halides can lead to N-alkylation. However, overalkylation to form quaternary ammonium (B1175870) salts is a potential side reaction.

Reactions involving the Cyclopropane Ring: As discussed in section 6.1, the cyclopropane ring can undergo nucleophilic ring-opening, especially under acidic conditions, to introduce new functional groups.

Modification of the Methoxy Group: While less common, transformations of the methoxy group could be envisaged, although these would likely require harsh conditions that might also affect other parts of the molecule.

Kinetic and Thermodynamic Characterization of Chemical Processes

Due to the lack of specific experimental data for this compound, the following tables present hypothetical kinetic and thermodynamic parameters for some of the discussed reactions. These values are illustrative and based on data for analogous reactions of other cyclopropanes and amines. marquette.eduarxiv.orgresearchgate.netacs.org

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Ring Opening of N-Methoxycyclopropanamine

| Reaction Pathway | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

| SN1-like | 1.2 x 10⁻⁵ | 85 | 2.5 x 10¹² |

| SN2-like | 3.5 x 10⁻⁶ | 95 | 1.8 x 10¹¹ |

This is an interactive table. You can sort the data by clicking on the column headers.

Table 2: Hypothetical Thermodynamic Data for Reactions of N-Methoxycyclopropanamine

| Reaction | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Gibbs Free Energy (ΔG) at 298 K (kJ/mol) |

| Cyclopropane Ring Opening | -30 | 15 | -34.5 |

| N-O Bond Homolysis | 120 | 150 | 75.3 |

| Amine Protonation | -50 | -20 | -44.0 |

This is an interactive table. You can sort the data by clicking on the column headers.

These hypothetical data illustrate the expected energetic profiles of the key reactions. The ring-opening is depicted as exothermic and spontaneous, driven by the release of ring strain. researchgate.net N-O bond homolysis is an endothermic process requiring significant energy input. Amine protonation is typically an exothermic and spontaneous process. The actual values for this compound would need to be determined experimentally.

Molecular Interactions of N Methoxycyclopropanamine Hydrochloride

Solvation and Solvent Interaction Studies

The solvation of N-methoxycyclopropanamine hydrochloride is governed by the interplay of its ionic and non-polar components with solvent molecules. As a salt, it is expected to be readily soluble in polar protic solvents like water. The primary driving force for its dissolution in water is the ion-dipole interactions between the positively charged ammonium (B1175870) ion and the negative pole of water's dipole (the oxygen atom), and between the chloride anion and the positive pole (the hydrogen atoms).

The methoxy (B1213986) and cyclopropyl (B3062369) groups, being less polar, will interact with water molecules through weaker dipole-dipole and London dispersion forces. The presence of the hydrochloride salt form significantly enhances its water solubility compared to its free base form. In less polar solvents, the solubility is expected to decrease significantly as the energetic cost of breaking the ionic lattice of the salt is not sufficiently compensated by weaker solvent-solute interactions.

| Solvent | Expected Solubility | Primary Interactions |

| Water | High | Ion-dipole, Hydrogen bonding |

| Methanol | Moderate to High | Ion-dipole, Hydrogen bonding |

| Dimethyl sulfoxide (DMSO) | Moderate | Ion-dipole |

| Dichloromethane | Low | Weak ion-dipole, Dispersion forces |

| Hexane (B92381) | Very Low | Dispersion forces |

This table presents expected solubility based on general principles of solute-solvent interactions for similar amine hydrochlorides.

Interactions with General Biological Macromolecules

The interaction of this compound with biological macromolecules such as proteins and nucleic acids is of significant interest. These interactions are primarily non-covalent and can include electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

The cyclopropyl and methoxy groups can participate in hydrophobic interactions within non-polar pockets of a protein. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. Studies on other methoxy derivatives of ligands have shown that the position and orientation of the methoxy group can significantly affect binding affinity and selectivity for different protein transporters. nih.gov Similarly, cyclopropylamine (B47189) derivatives have been investigated for their binding to various enzymes and receptors. nih.gov

| Interaction Type | Potential Interacting Amino Acid Residues | Moiety of this compound involved |

| Electrostatic (Salt Bridge) | Aspartate, Glutamate | Ammonium cation |

| Hydrogen Bonding | Asparagine, Glutamine, Serine, Threonine | Ammonium cation (donor), Methoxy oxygen (acceptor) |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Cyclopropyl ring, Methoxy methyl group |

This table outlines potential protein-ligand interactions based on the chemical structure of this compound and general principles of molecular recognition.

Modeling the interaction of this compound within an enzyme's active site would depend on the specific enzyme. For instance, in enzymes that process amine substrates, such as monoamine oxidases, the cyclopropylamine moiety could act as an inhibitor. The strained cyclopropane (B1198618) ring is a feature of some enzyme inhibitors. nih.gov

A hypothetical interaction model within a generic enzyme active site could involve the following:

Anchoring: The cationic ammonium group forms a key electrostatic interaction with an anionic residue (e.g., Asp or Glu) in the active site, orienting the molecule.

Hydrogen Bonding Network: The N-H bonds of the ammonium group can act as hydrogen bond donors to backbone carbonyls or acceptor residues. The methoxy oxygen could accept a hydrogen bond from a donor residue like tyrosine or serine.

Shape Complementarity: The compact cyclopropyl group fits into a small hydrophobic sub-pocket.

Computational docking studies would be necessary to build and validate such models for specific enzymes.

Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. mdpi.com While this compound is a small molecule, it possesses functionalities that could participate in supramolecular assemblies. In the solid state, its crystal structure is likely to be a lattice held together by a network of ionic bonds and hydrogen bonds between the ammonium cation, the chloride anion, and potentially the methoxy group.

In solution, under specific conditions of concentration and solvent, it is conceivable that aggregates could form, driven by a combination of hydrophobic interactions between the cyclopropyl and methoxy groups and electrostatic repulsion/attraction. However, significant self-assembly into well-defined structures would be more likely for larger, more complex derivatives.

Hydrogen Bonding and Electrostatic Interaction Analysis

Electrostatic interactions and hydrogen bonding are central to the molecular interactions of this compound.

Electrostatic Interactions: The primary electrostatic interaction is the ionic bond between the positively charged cyclopropylammonium cation and the chloride anion. In solution, these ions will be solvated, and the cation will have a significant electrostatic potential that can influence its interaction with other polar or charged molecules.

Hydrogen Bonding: The ammonium group is a strong hydrogen bond donor, capable of forming three hydrogen bonds. chemrxiv.orgnih.gov The oxygen atom of the methoxy group is a potential hydrogen bond acceptor, although weaker than a carbonyl oxygen. researchgate.netnih.gov The chloride anion is also a hydrogen bond acceptor. These hydrogen bonding capabilities are critical for its solubility in protic solvents and its potential to bind to biological macromolecules. acs.org

| Moiety | Hydrogen Bond Capability | Potential Partners |

| Ammonium (-NH2+-) | Donor | Water, Carbonyl oxygen, Anionic residues (e.g., Asp, Glu) |

| Methoxy (-OCH3) | Acceptor | Water, Hydroxyl groups, Amide N-H |

| Chloride (Cl-) | Acceptor | Water, Hydroxyl groups, Amide N-H |

This table summarizes the hydrogen bonding capabilities of the different functional groups within this compound.

Investigation of Non-Covalent Interactions (e.g., Cation-π Interactions)

Beyond classical hydrogen bonds and electrostatic interactions, other non-covalent forces can play a role. A notable example is the cation-π interaction, which is an attractive force between a cation and the face of an electron-rich π system, such as an aromatic ring. caltech.eduwikipedia.orgnih.gov

The cationic ammonium center of this compound could engage in cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein binding site. nih.gov The strength of this interaction can be comparable to that of hydrogen bonds and can be a significant contributor to binding affinity. caltech.edunih.gov While the cyclopropyl group itself is not aromatic, its C-C bonds have enhanced π-character, a feature known for cyclopropane rings. acs.org However, a direct cation-π interaction involving the cyclopropyl ring is less conventional than with aromatic systems.

Derivatives and Analogs Research Based on N Methoxycyclopropanamine Hydrochloride Scaffold

Strategies for Structural Modification and Diversification

The development of derivatives from the N-methoxycyclopropanamine hydrochloride scaffold employs a variety of strategic modifications aimed at enhancing potency, selectivity, and metabolic stability. A primary strategy involves exploring the substitution patterns on the cyclopropane (B1198618) ring, the amine nitrogen, and the methoxy (B1213986) group. These modifications are guided by principles of medicinal chemistry, such as isosteric and bioisosteric replacements, conformational restriction, and the introduction of new functional groups to engage with biological targets.

Diversification of the scaffold can be achieved through several key approaches:

Ring System Modification: Altering the cyclopropane ring to other small aliphatic rings or introducing substituents to modulate its electronic and steric properties.

Amine Functionalization: Introducing a range of substituents on the amine nitrogen to explore new binding interactions and modify physicochemical properties like pKa and lipophilicity.

These strategies allow for a systematic exploration of the chemical space around the core scaffold, leading to the identification of analogs with improved profiles.

Cyclopropane Ring System Variations and Isosteric Replacements

The cyclopropane ring is a critical component of the scaffold, providing a rigid framework that can influence the orientation of substituents and their interaction with biological targets. scientificupdate.com The unique electronic nature of the cyclopropane ring, with its enhanced p-character, also contributes to its role as a versatile pharmacophore. scientificupdate.com

Variations of the cyclopropane ring system can include the introduction of substituents at the 1, 2, and 3 positions. These substitutions can range from simple alkyl groups to more complex functional groups, allowing for a fine-tuning of the molecule's properties. For instance, the introduction of bulky substituents can enhance selectivity for a particular biological target. nih.gov

Isosteric and bioisosteric replacements for the cyclopropane ring are also a key area of investigation. The goal of such replacements is to mimic the spatial arrangement and electronic properties of the cyclopropane ring while potentially improving other characteristics like metabolic stability or synthetic accessibility.

Table 1: Potential Isosteric Replacements for the Cyclopropane Ring

| Original Moiety | Isosteric/Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Cyclopropane | Cyclobutane | Maintain aliphatic character with altered ring strain and geometry. | May alter binding affinity and metabolic stability. |

| Cyclopropane | Oxetane | Introduce a heteroatom to modulate polarity and solubility. nih.gov | Can serve as a hydrogen bond acceptor and improve physicochemical properties. nih.gov |

| Cyclopropane | Azetidine | Introduce a basic nitrogen to modulate pKa and solubility. nih.gov | Can introduce new hydrogen bonding interactions. nih.gov |

| Cyclopropane | Bicyclo[1.1.1]pentane | Provide a rigid, three-dimensional scaffold with different exit vectors for substituents. nih.gov | Can explore new chemical space and improve intellectual property position. nih.gov |

| Cyclopropane | Alkene | Mimic the rigid, planar nature of the cyclopropane ring. scientificupdate.com | May alter electronic properties and susceptibility to metabolism. |

Amine Functionalization and Substitution Patterns

The amine group in N-methoxycyclopropanamine is a key site for modification, offering a handle for introducing a wide array of functional groups. Functionalization of the amine can significantly impact the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for biological activity.

Strategies for amine functionalization include:

N-Alkylation: Introduction of various alkyl or substituted alkyl groups to probe steric and electronic effects.

N-Acylation: Formation of amides to introduce hydrogen bond acceptors and modulate basicity.

N-Arylation: Introduction of aromatic or heteroaromatic rings to explore pi-stacking interactions and introduce vectors for further substitution.

Formation of Ureas and Carbamates: These functionalities can introduce additional hydrogen bonding donors and acceptors.

The substitution pattern on the amine nitrogen can be systematically varied to build a comprehensive SAR profile. For example, a series of analogs with increasing alkyl chain length could be synthesized to determine the optimal size and lipophilicity for a particular biological target.

Table 2: Examples of Amine Functionalization Strategies

| Functionalization Strategy | Example Substituent | Potential Impact on Properties |

| N-Alkylation | Methyl, Ethyl, Isopropyl | Increases lipophilicity, may introduce steric hindrance. |

| N-Acylation | Acetyl, Benzoyl | Reduces basicity, introduces hydrogen bond acceptor. |

| N-Arylation | Phenyl, Pyridyl | Introduces aromaticity, potential for pi-stacking, alters electronics. |

| Urea Formation | -C(O)NH-Alkyl/Aryl | Introduces hydrogen bond donors and acceptors. |

| Carbamate Formation | -C(O)O-Alkyl/Aryl | Modulates basicity and lipophilicity. |

Methoxy Group Modifications and Bioisosteric Replacements

The methoxy group of the N-methoxyamine moiety is another critical site for modification. This group can influence the molecule's metabolic stability, as O-demethylation is a common metabolic pathway. nih.gov Therefore, replacing the methoxy group with bioisosteres that are more resistant to metabolism is a common strategy in medicinal chemistry.

Bioisosteric replacements for the methoxy group aim to mimic its size, shape, and electronic properties while improving its metabolic profile.

Table 3: Bioisosteric Replacements for the Methoxy Group

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |